3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde
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Overview
Description
3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde is a chemical compound that features a benzimidazole moiety linked to a methoxybenzaldehyde group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with a wide range of targets due to their structural similarity to naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system .
Mode of Action
Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological properties . For instance, one study reported that a benzimidazole derivative acted as an antagonist for AT1 and Endothelin ETA receptors .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar benzimidazole derivatives suggested that they have good bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Preparation Methods
The synthesis of 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method includes the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using microwave-assisted synthesis or employing different solvents and catalysts .
Chemical Reactions Analysis
3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Comparison with Similar Compounds
Similar compounds to 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde include other benzimidazole derivatives, such as:
- 2-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde
- 4-(Benzimidazol-1-ylmethyl)-2-methoxybenzaldehyde
- 3-(Benzimidazol-1-ylmethyl)-4-hydroxybenzaldehyde
These compounds share the benzimidazole core structure but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16-7-6-12(10-19)8-13(16)9-18-11-17-14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLDEOHXXAKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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